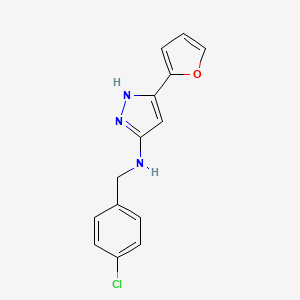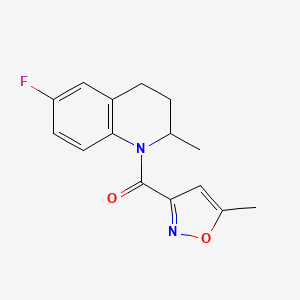![molecular formula C17H14FN3O2S B12492663 3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492663.png)
3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiadiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the ethoxybenzoyl chloride with the thiadiazole intermediate to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-ethoxy-N-(2-fluorophenyl)benzamide: A structurally similar compound with a different substitution pattern.
2-ethoxy-N-(3-fluorophenyl)benzamide: Another similar compound with variations in the position of the ethoxy and fluorophenyl groups.
Uniqueness
3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14FN3O2S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-12-7-5-6-11(10-12)15(22)19-17-21-20-16(24-17)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) |
Clave InChI |
DKFBDTNPMXXIMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}indene-1,3-dione](/img/structure/B12492590.png)


![4-(5-bromothiophen-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492621.png)
![N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide](/img/structure/B12492628.png)
![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)](/img/structure/B12492632.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide](/img/structure/B12492633.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}glycinamide](/img/structure/B12492660.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B12492662.png)
![3-chloro-N-{3-[(4-methylbenzyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12492665.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B12492669.png)
